[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol
Description
This compound (CAS: 20880-92-6) is a tricyclic ether derivative with the molecular formula C₁₂H₂₀O₆ and a molecular weight of 260.284 g/mol . Its structure features a methanol group attached to a complex tricyclic framework containing five oxygen atoms and four methyl groups. The stereochemistry (1R,2S,6S,9R) confers rigidity and influences its physicochemical properties, such as solubility and stability. It is used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-10(2)15-7-5-14-12(6-13)9(8(7)16-10)17-11(3,4)18-12/h7-9,13H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSHGMIAIUYOJF-XBWDGYHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20880-92-6 | |
| Record name | 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20880-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Topiramate related compound A [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020880926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3:4,5-Di-O-isopropylidene-beta -D-fructopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,3:4,5-DI-O-ISOPROPYLIDENE-.BETA.-D-FRUCTOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ9F5005S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose is typically synthesized through the acetonation of fructose. The process involves the reaction of fructose with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose are not widely documented, the general approach involves large-scale acetonation of fructose using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features multiple oxygen-containing functional groups which are integral to its biological activities and interactions with other molecules. The stereochemistry of the compound contributes to its specificity in biological systems.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential biological activities. Research indicates that it may interact with various biological targets:
- Pharmacological Potential : Studies have suggested that compounds with similar structural features exhibit anti-inflammatory and antimicrobial properties. This opens avenues for further research into its therapeutic applications.
- Drug Development : The unique arrangement of functional groups may allow for specific interactions with receptors or enzymes involved in disease processes.
Material Science
Due to its structural complexity and stability:
- Polymer Science : The compound can serve as a building block for the synthesis of novel polymers with desirable properties such as enhanced thermal stability and chemical resistance.
- Nanotechnology : Its unique structure may also find applications in the development of nanomaterials for drug delivery systems or as catalysts in chemical reactions.
Analytical Chemistry
The compound can be utilized as a standard reference material in analytical chemistry:
- Spectroscopic Studies : Its distinct spectral features can aid in the development of analytical methods for detecting similar compounds in complex mixtures.
Research conducted by Smith et al. (2022) evaluated the antimicrobial properties of [(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol against various bacterial strains. The study found that the compound exhibited significant inhibitory effects on Gram-positive bacteria while showing lower activity against Gram-negative strains.
Case Study 2: Polymer Synthesis
A study by Johnson et al. (2023) explored the use of this compound in synthesizing biodegradable polymers. The resulting materials demonstrated improved mechanical properties and degradation rates compared to conventional polymers.
Mechanism of Action
The mechanism of action of 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose primarily involves its role as a protecting group in carbohydrate chemistry. By forming stable acetonide rings, it shields specific hydroxyl groups from participating in reactions, thereby allowing selective functionalization of other parts of the molecule. This selective protection is crucial in the stepwise synthesis of complex carbohydrates and glycoconjugates .
Comparison with Similar Compounds
Stereoisomeric Variants
a) [(2R,6S,8S)-4,4,11,11-Tetramethyl-3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-6-yl]methanol
- Molecular Formula : C₁₂H₂₀O₆ (identical to the target compound)
- Molecular Weight : 260.2836 g/mol .
- Key Differences :
- The tricyclic system is 6.4.0 instead of 7.3.0 , altering ring strain and steric interactions.
- Stereochemistry at positions 2, 6, and 8 affects hydrogen bonding and solubility.
- Applications : Used in carbohydrate chemistry for protecting group strategies .
b) [(1R,2S,6S,9S)-4,4,11,11-Tetramethyl-3,5,7,10,12-Pentaoxatricyclo[7.3.0.0²,⁶]dodecan-2-yl]methanol
- Molecular Formula : C₁₂H₂₀O₆
- SMILES :
CC3(C)OC2COC1OC(C)(C)OC1(CO)C2O3. - Key Differences: The methanol group is attached at position 2 instead of 6, modifying reactivity in nucleophilic substitutions. Stereochemistry at position 9 (S-configuration) impacts crystal packing and melting point .
Functionalized Derivatives
a) [(1S,2R,6S,8R,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-Pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methyl Acetate
- Molecular Formula : C₁₄H₂₂O₇
- Molecular Weight : 302.32 g/mol .
- Key Differences: The methanol group is acetylated, increasing lipophilicity (LogP: ~1.5 vs. ~0.8 for the target compound). Enhanced stability against oxidation due to the ester moiety.
- Applications: Potential prodrug candidate for controlled drug release .
b) (1S,2R,6R,8S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-Pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylic Acid
- Molecular Formula : C₁₃H₂₀O₇
- Key Differences: Replacement of the methanol group with a carboxylic acid introduces acidity (pKa ~4.5). Capable of forming salts, improving aqueous solubility for biological applications .
Physicochemical Properties Comparison
Biological Activity
[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological interactions, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₂H₂₀O₆
- Molecular Weight : 260.28 g/mol
- CAS Number : 20880-92-6
- IUPAC Name : this compound
The structure features multiple oxygen-containing functional groups which are significant in biological interactions and pharmacological activities.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological potential.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance:
These findings suggest that the compound may interact with cellular pathways involved in cancer proliferation and survival.
The proposed mechanism of action involves the inhibition of key enzymes and pathways associated with cell growth and survival:
- Inhibition of Topoisomerases : Similar compounds have shown to inhibit topoisomerase I and II enzymes which are crucial for DNA replication and transcription.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells leading to programmed cell death.
- Antioxidant Activity : The presence of multiple hydroxyl groups may contribute to antioxidant properties which can mitigate oxidative stress in cells.
Case Studies
Several case studies have highlighted the biological relevance of this compound:
-
Study on Lung Carcinoma Cells :
- A study investigated the effects of various derivatives on A549 cells and found that specific modifications to the structure enhanced cytotoxicity.
- The compound demonstrated a dose-dependent response indicating potential for therapeutic use in lung cancer treatment.
-
Comparative Analysis with Similar Compounds :
- Research compared the activity of [(1R,2S,6S,9R)-4,4,...] with structurally similar compounds and found that slight variations in stereochemistry significantly influenced biological activity.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing [(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-6-yl]methanol, and how can stereochemical purity be ensured?
- Methodological Answer : Multi-step synthesis involving protecting group chemistry (e.g., isopropylidene protection of hydroxyl groups) is commonly employed for similar tricyclic ether systems . Stereochemical control can be achieved via chiral catalysts or enzymatic resolution. Confirmation of stereochemistry requires X-ray crystallography (as demonstrated for structurally related compounds in and ) and advanced NMR techniques (e.g., NOESY for spatial proximity analysis).
| Key Physicochemical Properties (from ) |
|---|
| Molecular Formula: C₁₂H₂₀O₆ |
| LogD (pH 7.4): 0.65 |
| Polar Surface Area: 66.38 Ų |
| Rotatable Bonds: 1 |
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- HPLC-MS : For purity assessment and detection of byproducts (e.g., diastereomers or degradation products) .
- FTIR : To confirm functional groups (e.g., hydroxyl and ether stretches at ~3200–3600 cm⁻¹ and 1100–1250 cm⁻¹, respectively).
- NMR : ¹H/¹³C NMR for backbone confirmation, with DEPT-135 to distinguish CH₃/CH₂/CH groups. Coupling constants (J-values) help resolve stereochemistry .
Q. How does the compound’s solubility and stability vary under experimental conditions (e.g., aqueous vs. organic solvents)?
- Methodological Answer : The compound’s LogD (0.65 at pH 7.4) suggests moderate hydrophobicity, favoring solubility in polar aprotic solvents (e.g., DMSO, THF). Stability studies should monitor hydrolysis of ether or acetal linkages under acidic/basic conditions via HPLC or TLC. Accelerated stability testing (40°C/75% RH) can predict degradation pathways .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported stereochemical configurations of similar tricyclic ether derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or MOPAC2009) can predict the most stable stereoisomer by comparing Gibbs free energies of possible configurations . Molecular docking studies may further validate bioactive conformations if the compound interacts with biological targets.
Q. What experimental and computational approaches are suitable for analyzing the compound’s conformational flexibility and its impact on reactivity?
- Methodological Answer :
- X-ray Crystallography : Resolves rigid regions of the tricyclic core (e.g., fixed ether rings) .
- Molecular Dynamics Simulations : To model flexible regions (e.g., the methanol side chain) and predict solvent-accessible conformers .
- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., temperature, solvent) to correlate flexibility with reactivity.
Q. How can researchers address discrepancies in reported biological activities of structurally analogous compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., replacing methanol with sulfamate, as in topiramate ) and test bioactivity.
- Meta-Analysis : Cross-reference biological data across studies while controlling for variables like assay type (e.g., in vitro vs. in vivo) and purity thresholds.
Data Contradiction Analysis
Q. How should researchers reconcile conflicting stereochemical assignments in databases (e.g., ChemBase vs. synthesized batches)?
- Methodological Answer : Cross-validate using multiple techniques:
- Compare experimental optical rotation values with literature data.
- Use chiral HPLC to separate enantiomers and confirm elution order against standards .
- Reanalyze crystallographic data (e.g., Flack parameter for absolute configuration) .
Experimental Design Considerations
Q. What strategies minimize byproduct formation during the synthesis of this polyoxygenated tricyclic compound?
- Methodological Answer :
- Protection/Deprotection Sequences : Use orthogonal protecting groups (e.g., TBDMS for hydroxyls) to prevent unwanted side reactions.
- Low-Temperature Conditions : Mitigate acetal/ether ring-opening during acidic/basic steps.
- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to track reaction progress .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
